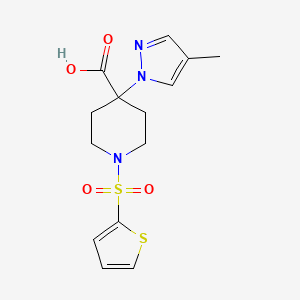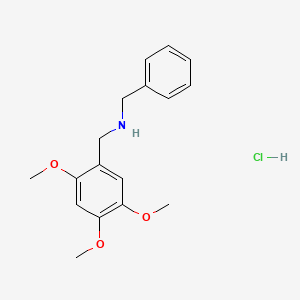![molecular formula C22H33N3O2 B5309718 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)
5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one, also known as DMTS, is a chemical compound with a unique structure. It is a spirocyclic ketone that contains a triazaspiro ring system. DMTS has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules that are necessary for the growth and proliferation of cancer cells. 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress. 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one in lab experiments is its unique structure, which may make it useful in the development of new drugs. However, one limitation of using 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one that may make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one involves a multi-step process that starts with the reaction of 2-(2-bromoethyl)-1,3-dimethylimidazolium bromide with sodium azide to form 2-azidoethyl-1,3-dimethylimidazolium bromide. This intermediate is then reacted with 2,4-pentanedione to form 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one.
Wissenschaftliche Forschungsanwendungen
5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. 5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-23-16-12-22(13-17-23)18-25(15-7-14-24(22)2)21(27)11-6-10-20(26)19-8-4-3-5-9-19/h3-5,8-9H,6-7,10-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGELMMZOWCJYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5309677.png)
![2-(3-chloro-4-hydroxyphenyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5309683.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309687.png)
![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5309695.png)
![1-methyl-N-[1-(2-thienyl)butyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5309696.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide](/img/structure/B5309698.png)
![3-allyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5309702.png)
![3-methyl-7-(5-quinoxalinylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309708.png)

![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)